3-fluoro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
3-fluoro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound belongs to the class of benzothiazole derivatives, which have been found to exhibit a broad spectrum of biological effects . Benzothiazoles have been recognized as key functional components in the development of novel antibacterial agents .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets, leading to changes that can inhibit the growth of bacteria . The compound’s interaction with its targets could potentially lead to a mechanism of action different from traditional antibiotics .
Biochemical Pathways
Benzothiazole derivatives have been known to affect various strains of microorganisms . The compound could potentially influence the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a crucial role in inflammation and pain .
Result of Action
Some benzothiazole derivatives have shown moderate inhibition activity against certain strains of bacteria . This suggests that the compound could potentially have a similar effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring . The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides . Finally, the fluorine atom can be incorporated through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and fluorination steps, as well as the development of efficient purification methods such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols
Major Products Formed
Amino derivatives: Formed by reduction of the nitro group
Sulfoxides and sulfones: Formed by oxidation of the benzothiazole ring
Substituted derivatives: Formed by nucleophilic substitution of the fluorine atom
Scientific Research Applications
3-fluoro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds such as 2-aminobenzothiazole and 6-nitrobenzothiazole share structural similarities with 3-fluoro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide.
Fluorobenzamides: Compounds such as 3-fluorobenzamide and 4-fluorobenzamide have similar fluorine substitution patterns.
Uniqueness
This combination is not commonly found in other benzothiazole derivatives, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-fluoro-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S/c1-25-8-7-20-14-6-5-13(21(23)24)10-15(14)26-17(20)19-16(22)11-3-2-4-12(18)9-11/h2-6,9-10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIBOWXFLAAZPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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